molecular formula C15H15N3O3 B12698321 Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo- CAS No. 141234-28-8

Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo-

Cat. No.: B12698321
CAS No.: 141234-28-8
M. Wt: 285.30 g/mol
InChI Key: JYSFAHDUTLSPEX-UHFFFAOYSA-N
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Description

The compound Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo- is a structurally complex heterocyclic molecule featuring a fused imidazo-pyrimidine core. Key structural attributes include:

  • Substituents: A methyl group at position 1 and a 4-methylphenyl group at position 2.
  • Functional groups: A carboxylic acid at position 6 and a ketone at position 5.

Properties

CAS No.

141234-28-8

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H15N3O3/c1-9-3-5-10(6-4-9)12-8-18-13(19)11(14(20)21)7-16-15(18)17(12)2/h3-7,12H,8H2,1-2H3,(H,20,21)

InChI Key

JYSFAHDUTLSPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN3C(=O)C(=CN=C3N2C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyrimidine-6-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the imidazo[1,2-a]pyrimidine core.

    Functional Group Transformations: Introduction of functional groups such as carboxylic acids, methyl groups, and phenyl groups through various organic reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production of such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyrimidine-6-carboxylic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of ketones or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antituberculosis Activity
One of the most significant applications of imidazo(1,2-a)pyrimidine derivatives is their potential as antituberculosis agents. Research has shown that compounds within this family exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For example, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against Mycobacterium tuberculosis strains, surpassing the efficacy of existing clinical candidates like PA-824 .

Anticancer Properties
Imidazo(1,2-a)pyrimidine compounds have also been investigated for their anticancer properties. Studies indicate that these compounds can act as covalent inhibitors targeting specific mutations in cancer cells. For instance, they have shown potent activity against KRAS G12C-mutated NCI-H358 cells. The molecular mechanism often involves disruption of critical biochemical pathways necessary for cancer cell proliferation.

Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in critical biological processes. For example, it has been shown to inhibit protein geranylgeranylation, which is essential for the function of several oncogenic proteins . This inhibition can lead to reduced cell viability in cancer cell lines.

Biological Applications

Photodynamic Therapy
Recent studies have highlighted the use of imidazo(1,2-a)pyrimidine derivatives in photodynamic therapy (PDT). These compounds can generate singlet oxygen upon irradiation, effectively killing cancer cells while exhibiting low cytotoxicity in the dark. This property makes them promising candidates for targeted cancer therapies .

Biochemical Pathways and Mechanisms
Research indicates that imidazo(1,2-a)pyrimidine derivatives can influence various biochemical pathways. Their role as covalent inhibitors allows them to interact with essential targets within cells, potentially leading to novel therapeutic strategies against diseases such as cancer and bacterial infections .

Industrial Applications

Synthesis and Material Development
In the field of organic synthesis, imidazo(1,2-a)pyrimidine-6-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows it to be used in various organic reactions and as a catalyst in chemical processes. Additionally, these compounds are being explored for their potential use in developing new materials with specific properties.

Antitubercular Agents

A focused set of imidazo(1,2-a)pyrimidine derivatives was synthesized and evaluated against MDR-TB strains. Compounds were shown to possess MICs significantly lower than traditional treatments. The most potent compound demonstrated an MIC value of <0.03 μM against resistant strains .

Anticancer Activity

In vitro studies on KRAS G12C-mutated NCI-H358 cells revealed that specific imidazo(1,2-a)pyrimidine derivatives inhibited cell growth effectively. The mechanism was identified as a disruption of ATP homeostasis by targeting key metabolic pathways .

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyrimidine-6-carboxylic acid derivatives involves their interaction with specific molecular targets. These compounds may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Structure: Features a nitrophenyl group (electron-withdrawing) and a cyano substituent.
  • Properties :
    • Molecular weight: 549.54 g/mol (calculated).
    • Melting point: 243–245°C .
    • Key spectral ¹H NMR (δ 1.17–7.89 ppm), ¹³C NMR (δ 14.4–163.3 ppm), IR (ν 1730 cm⁻¹ for ester C=O) .
  • Comparison: The nitro and cyano groups enhance electrophilicity, making this compound more reactive than the target compound’s methyl and methylphenyl substituents .
2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine
  • Structure : Replaces the imidazo ring with a thiadiazole ring.
  • Properties :
    • Key Synthesized via amine reactions; characterized by NMR and IR spectroscopy .

Functional Group Variations

Imidazo[1,2-a]pyrimidine-6-carboxylic acid (CAS 944896-64-4)
  • Structure : Lacks the 1-methyl and 2-(4-methylphenyl) substituents.
  • Properties :
    • Molecular formula: C₇H₅N₃O₂.
    • Density: 1.58 ± 0.1 g/cm³ (predicted).
    • pKa: -0.43 ± 0.41 (predicted) .
  • Comparison : The absence of alkyl/aryl groups reduces steric hindrance and lipophilicity compared to the target compound .
Ethyl 1,5-dihydro-5-oxo-imidazo[1,2-a]pyrimidine-6-carboxylate (CAS 112273-77-5)
  • Structure : Ester derivative of the parent carboxylic acid.
  • Properties :
    • Molecular weight: 207.19 g/mol .

Key Research Findings

Substituent Effects: Methyl and methylphenyl groups in the target compound likely enhance lipophilicity and steric bulk compared to simpler analogues like CAS 944896-64-4 . Nitrophenyl or cyano substituents (e.g., Compound 1l) increase reactivity and polarity, which may influence binding affinity in biological targets .

Synthetic Routes :

  • The ethyl ester derivative (CAS 112273-77-5) suggests esterification as a viable synthetic step for improving compound stability or bioavailability .
  • Thiadiazolo-pyrimidines require distinct synthetic pathways involving amines or sulfur-containing reagents, differing from imidazo-pyrimidine methodologies .

Spectral Characterization :

  • ¹H NMR and IR data are critical for confirming substituent positions and functional groups in these compounds, as demonstrated for Compound 1l and thiadiazolo derivatives .

Biological Activity

Imidazo(1,2-a)pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo- is a notable example that exhibits a range of pharmacological properties. This article aims to provide a detailed overview of its biological activity, including data tables and case studies.

Chemical Structure

The compound belongs to the imidazo[1,2-a]pyrimidine class and features a unique structure that contributes to its biological properties. Its molecular formula can be represented as follows:

C15H16N4O3C_{15}H_{16}N_{4}O_{3}

Anticancer Activity

Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit potent anticancer properties. For instance, a study reported significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
HepG212.3Cell cycle arrest

Antimicrobial Activity

Imidazo[1,2-a]pyrimidines have also shown promising antimicrobial activity. A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo[1,2-a]pyrimidines has been explored in several studies. One notable investigation involved assessing the effect on leukocyte functions in vitro. The results demonstrated that these compounds significantly inhibited the production of pro-inflammatory cytokines.

Study 1: Antitumor Activity

A study conducted by Farag et al. synthesized several imidazo[1,2-a]pyrimidine derivatives and evaluated their antitumor activity. Compounds showed IC50 values below 20 µM against various tumor cell lines. The study highlighted the potential for developing new anticancer agents based on this scaffold.

Study 2: Antimicrobial Efficacy

In another investigation by Zhou et al., a series of imidazo[1,2-a]pyrimidine derivatives were tested for their antimicrobial efficacy. The results indicated that modifications in the chemical structure significantly influenced their antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrimidines is closely related to their structural features. Key modifications in the side chains and functional groups can enhance or diminish their pharmacological properties. For example:

  • Substituents at position 6 : Alkyl or aryl groups can increase lipophilicity and improve cellular uptake.
  • Carboxylic acid functionality : Enhances solubility and may contribute to anti-inflammatory effects.

Q & A

Q. What are the common synthetic routes for imidazo[1,2-a]pyrimidine derivatives, and how do reaction conditions influence regioselectivity?

  • Methodological Answer: Imidazo[1,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation or multicomponent reactions. For example, one-pot two-step reactions using substituted aldehydes and amines under acidic or basic conditions can yield tetrahydroimidazo[1,2-a]pyrimidine scaffolds . Key factors affecting regioselectivity include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). NMR monitoring of intermediates is critical to confirm regiochemical outcomes .

Q. How can researchers validate the structural identity of imidazo[1,2-a]pyrimidine derivatives using spectroscopic techniques?

  • Methodological Answer: Structural confirmation requires a combination of:
  • 1H/13C NMR: Key diagnostic signals include downfield shifts for the C-6 carboxylic acid (~δ 165–170 ppm in 13C NMR) and deshielded protons adjacent to the oxo group (δ 5.0–6.0 ppm in 1H NMR) .
  • HRMS: Accurate mass analysis (e.g., ESI-HRMS) ensures molecular formula consistency, with mass errors <5 ppm .
  • IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1680–1720 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups are critical .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for imidazo[1,2-a]pyrimidine derivatives, particularly in distinguishing tautomeric forms?

  • Methodological Answer: Tautomerism in imidazo[1,2-a]pyrimidines (e.g., keto-enol equilibria) can lead to ambiguous NMR signals. Strategies include:
  • Variable Temperature (VT) NMR: Cooling samples to –40°C slows tautomeric interconversion, simplifying splitting patterns .
  • X-ray Crystallography: Definitive structural assignment via crystal packing analysis, as demonstrated for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .
  • DFT Calculations: Computational modeling of tautomeric energies (e.g., Gaussian 09) predicts dominant forms under specific conditions .

Q. How can reaction yields for imidazo[1,2-a]pyrimidine synthesis be optimized in heterogeneous or solvent-free conditions?

  • Methodological Answer: Green chemistry approaches improve efficiency:
  • Mechanochemical Synthesis: Ball milling reduces reaction times (e.g., from 12 h to 2 h) and eliminates solvents, achieving yields >80% for related imidazo[1,2-a]pyridines .
  • Catalyst Screening: Immobilized catalysts (e.g., silica-supported sulfonic acid) enhance recyclability and reduce byproducts .
  • Microwave Assistance: Accelerates cyclization steps (e.g., 30 min at 100°C vs. 6 h conventionally) while maintaining regioselectivity .

Q. What computational methods are effective for predicting the biological activity of imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer: In silico approaches include:
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to assess binding affinities for targets like kinases or GPCRs, leveraging the compound’s planar aromatic core .
  • QSAR Modeling: Utilize descriptors such as logP, polar surface area, and H-bond donors/acceptors to correlate structure with cytotoxicity or solubility .
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 inhibition risk) early in drug discovery pipelines .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of imidazo[1,2-a]pyrimidine analogs across studies?

  • Methodological Answer: Discrepancies often arise from:
  • Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and cell lines (e.g., HepG2 vs. HEK293).
  • Purity Verification: HPLC-MS (>95% purity) ensures activity is not confounded by impurities .
  • Meta-Analysis: Cross-reference datasets from multiple sources (e.g., ChEMBL, PubChem) to identify consensus trends .

Tables of Key Data

Property Typical Range/Value Evidence Source
Melting Point243–245°C (decomp.)
HRMS (ESI) Accuracy<5 ppm error
IR C=O Stretch1680–1720 cm⁻¹
Reaction Yield (Green Chem)80–90%
DFT Energy Difference<1 kcal/mol (tautomers)

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